N~1~-[4-(benzyloxy)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide
Übersicht
Beschreibung
N~1~-[4-(benzyloxy)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide, commonly known as BMS-986001, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various diseases. BMS-986001 belongs to the class of drugs called BET inhibitors, which target the bromodomain and extraterminal (BET) family of proteins. BET proteins play a crucial role in gene expression regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
BMS-986001 targets the bromodomain and extraterminal (N~1~-[4-(benzyloxy)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide) family of proteins, which play a crucial role in gene expression regulation. N~1~-[4-(benzyloxy)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide proteins bind to acetylated lysine residues on histones, which leads to the recruitment of transcriptional machinery and subsequent gene expression. N~1~-[4-(benzyloxy)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide inhibitors, including BMS-986001, bind to the bromodomain of N~1~-[4-(benzyloxy)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide proteins, which prevents their interaction with acetylated lysine residues on histones, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
BMS-986001 has been shown to have various biochemical and physiological effects. BMS-986001 has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, BMS-986001 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, BMS-986001 has been shown to improve cardiac function by reducing fibrosis and improving contractility.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-986001 has several advantages and limitations for lab experiments. One of the advantages of BMS-986001 is its specificity for N~1~-[4-(benzyloxy)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide proteins, which reduces off-target effects. In addition, BMS-986001 has been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life. However, one of the limitations of BMS-986001 is its poor solubility, which can make it challenging to administer in vivo. Furthermore, the high cost of synthesis of BMS-986001 can limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of BMS-986001. One potential application of BMS-986001 is in the treatment of cancer. N~1~-[4-(benzyloxy)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide inhibitors, including BMS-986001, have shown promising results in preclinical studies for the treatment of various cancers. However, further studies are needed to determine the efficacy and safety of N~1~-[4-(benzyloxy)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide inhibitors in clinical trials. In addition, BMS-986001 has the potential to be used in the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Furthermore, BMS-986001 has been shown to improve cardiac function in animal models of heart failure, and further studies are needed to determine its potential use in the treatment of heart failure.
Wissenschaftliche Forschungsanwendungen
BMS-986001 has shown promising results in preclinical studies for the treatment of various diseases. N~1~-[4-(benzyloxy)phenyl]-N~2~-(mesitylsulfonyl)-N~2~-methylglycinamide inhibitors, including BMS-986001, have been shown to have anti-inflammatory, anti-cancer, and cardiovascular benefits. BMS-986001 has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, prostate cancer, and breast cancer. In addition, BMS-986001 has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and asthma. Furthermore, BMS-986001 has been shown to improve cardiac function in animal models of heart failure.
Eigenschaften
IUPAC Name |
2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(4-phenylmethoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-18-14-19(2)25(20(3)15-18)32(29,30)27(4)16-24(28)26-22-10-12-23(13-11-22)31-17-21-8-6-5-7-9-21/h5-15H,16-17H2,1-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBRVWYCSYJOAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.